Chondroitin disaccharide di-0S sodium salt

Catalog No.
S882689
CAS No.
136132-69-9
M.F
C14H20NNaO11
M. Wt
401.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondroitin disaccharide di-0S sodium salt

CAS Number

136132-69-9

Product Name

Chondroitin disaccharide di-0S sodium salt

IUPAC Name

sodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C14H20NNaO11

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10-,11+,13?,14?;/m0./s1

InChI Key

KINMCWVHKALKTM-YKBJBWNUSA-M

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+]
  • Reference Compound

    Due to its well-defined structure, chondroitin disaccharide di-0S sodium salt acts as a reference standard in analyzing more complex chondroitin sulfate extracts. Researchers can compare the composition of isolated chondroitin sulfate to the disaccharide to identify the specific sugar units and sulfation patterns []. This aids in understanding the bioactivity and potential therapeutic effects of various chondroitin sulfate preparations.

  • Investigating Enzyme Activity

    Chondroitin disaccharide di-0S sodium salt can be used as a substrate for enzymes involved in chondroitin sulfate metabolism. By studying how enzymes interact with the disaccharide, researchers can gain insights into the regulation of cartilage health and breakdown [].

  • Model for Glycosaminoglycan Interactions

    Chondroitin sulfate interacts with various proteins and molecules in the body. Chondroitin disaccharide di-0S sodium salt, as a simplified model of chondroitin sulfate, can be used to study these interactions. Researchers can investigate how the disaccharide structure influences binding with other molecules, potentially leading to discoveries about cartilage function and disease mechanisms.

  • Chondroitin disaccharide di-0S sodium salt is a small sugar molecule, a disaccharide, derived from chondroitin sulfate, a major component of cartilage in humans and animals [].
  • Unlike most chondroitin sulfate molecules, this disaccharide lacks sulfate groups (di-0S signifies no sulfates) [].

Molecular Structure Analysis

  • The disaccharide consists of two sugar units: N-acetylgalactosamine and glucuronic acid [].
  • These sugars alternate in a chain linked by a specific glycosidic bond (β-1,3-glycosidic bond) [].
  • The absence of sulfate groups (di-0S) differentiates this disaccharide from most chondroitin sulfate structures [].

Chemical Reactions Analysis

Research on this specific disaccharide is ongoing, and synthesis pathways haven't been extensively reported. However, the synthesis of chondroitin sulfate involves complex enzymatic reactions in biological systems [].

The biological function of the un-sulfated disaccharide is not fully understood. However, chondroitin sulfate, from which it originates, plays a structural role in cartilage and interacts with other molecules to provide elasticity and resilience to joint tissues [].

No specific safety information on chondroitin disaccharide di-0S sodium salt is available. Research on chondroitin sulfate suggests generally low toxicity [].

Dates

Modify: 2023-08-16

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